Acetamide, N-cyclopentyl-2-(4-(1-(hydroxyimino)ethyl)phenoxy)-
Description
Acetamide, N-cyclopentyl-2-(4-(1-(hydroxyimino)ethyl)phenoxy)-, is a structurally complex acetamide derivative characterized by:
- A phenoxy group at the 2-position of the acetamide, substituted at the para position with a 1-(hydroxyimino)ethyl moiety.
This compound’s design integrates features observed in bioactive acetamide derivatives, including receptor-binding motifs (e.g., cyclopentyl for adenosine receptor selectivity) and oxime groups for therapeutic reactivation applications .
Properties
CAS No. |
51828-66-1 |
|---|---|
Molecular Formula |
C15H20N2O3 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
N-cyclopentyl-2-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenoxy]acetamide |
InChI |
InChI=1S/C15H20N2O3/c1-11(17-19)12-6-8-14(9-7-12)20-10-15(18)16-13-4-2-3-5-13/h6-9,13,19H,2-5,10H2,1H3,(H,16,18)/b17-11+ |
InChI Key |
HPIBZQTVUVRUDV-GZTJUZNOSA-N |
Isomeric SMILES |
C/C(=N\O)/C1=CC=C(C=C1)OCC(=O)NC2CCCC2 |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)OCC(=O)NC2CCCC2 |
Origin of Product |
United States |
Chemical Reactions Analysis
ACETAMIDE,N-CYCLOPENTYL-2-(4-(1-(HYDROXYIMINO)ETHYL)PHENOXY)- can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form oxime derivatives.
Reduction: The hydroxyimino group can be reduced to form amine derivatives.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
ACETAMIDE,N-CYCLOPENTYL-2-(4-(1-(HYDROXYIMINO)ETHYL)PHENOXY)- has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes
Biological Activity
Acetamide, N-cyclopentyl-2-(4-(1-(hydroxyimino)ethyl)phenoxy)-, is a compound with the molecular formula and a molecular weight of approximately 276.33 g/mol. It is characterized by its unique structure which includes a cyclopentyl group and a hydroxyimino moiety. This compound has garnered interest in various fields of biological research due to its potential therapeutic applications.
Antitumor Activity
Recent studies have indicated that compounds similar to Acetamide, N-cyclopentyl-2-(4-(1-(hydroxyimino)ethyl)phenoxy)- exhibit significant antitumor properties. For instance, research focusing on structurally related compounds has shown promising results in inhibiting tumor cell proliferation across various cancer cell lines. The mechanism of action often involves the modulation of signaling pathways that are crucial for cancer cell survival and proliferation.
Case Study: In Vitro Testing
A notable case study evaluated the cytotoxic effects of compounds containing hydroxyimino groups against several cancer cell lines. The study utilized high-throughput screening methods to assess the viability of cells treated with these compounds. The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin, suggesting a potential for further development in cancer therapeutics .
The biological activity of Acetamide, N-cyclopentyl-2-(4-(1-(hydroxyimino)ethyl)phenoxy)- can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in critical metabolic pathways within cancer cells.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways, leading to programmed cell death in malignant cells.
- Anti-inflammatory Properties : There is evidence that this compound may exhibit anti-inflammatory effects, which can be beneficial in treating conditions where inflammation plays a key role.
Pharmacological Profile
The pharmacological profile of Acetamide, N-cyclopentyl-2-(4-(1-(hydroxyimino)ethyl)phenoxy)- includes:
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 276.33 g/mol |
| Antitumor Activity | Significant inhibition of tumor cell lines |
| Mechanisms | Enzyme inhibition, apoptosis induction, anti-inflammatory effects |
Cytotoxicity Assays
Cytotoxicity assays are essential for evaluating the safety and efficacy of new compounds. Various methods have been employed to assess the cytotoxic effects of Acetamide derivatives:
- MTT Assay : Measures cell viability based on mitochondrial activity.
- Colony Formation Assay : Assesses the ability of cells to proliferate after treatment.
- Apoptosis Detection Assays : Utilize flow cytometry to quantify apoptotic cells.
These assays help establish the therapeutic window and potential side effects associated with the compound.
Comparison with Similar Compounds
Table 1: Substituent Comparison on Acetamide Nitrogen
Key Observations :
- Nitrogen Substituents: Cyclic aliphatic groups (e.g., cyclopentyl, cyclohexyl) improve receptor selectivity, as seen in adenosine A2A agonists . Azepane or adamantyl groups enhance lipophilicity and blood-brain barrier penetration .
- Phenoxy Substitutions: Hydroxyiminoethyl groups on phenoxy (target compound) balance electronic effects and steric accessibility compared to purine-based (Compound 7) or adamantyl-linked (Compound in ) derivatives.
Table 2: Pharmacological and Reactivation Profiles
Key Observations :
- Oxime Functionality: RS194B and the target compound share hydroxyimino groups, but RS194B’s azepane-ethyl chain enhances nucleophilic reactivity for organophosphate detoxification . The target’s phenoxy-linked oxime may offer slower metabolism or targeted delivery.
- Phenoxy Substitutions: Halogenated phenoxy groups (e.g., bromo, chloro) in improve anti-inflammatory and cytotoxic activities, while the hydroxyiminoethyl group in the target could introduce antioxidant or metal-chelating properties.
Key Observations :
- Synthetic Challenges: Cyclic alkyl groups (e.g., cyclopentyl) require optimized coupling conditions, as evidenced by Compound 5’s high yield (95%) . Hydroxyiminoethyl synthesis may involve oxime formation under controlled pH.
- Lipophilicity: The target’s cyclopentyl and phenoxy groups likely increase LogP compared to RS194B (LogP = 1.8) but remain lower than adamantyl derivatives .
Preparation Methods
Synthesis of 2-(4-(1-(hydroxyimino)ethyl)phenoxy)acetamide Intermediate
Starting Material Preparation
The key intermediate is a substituted acetophenone derivative, 4-(1-oximidoethyl)phenol or its protected form. This can be prepared by:- Bromination of 4-acetylphenol to form 4-bromoacetophenone derivatives.
- Reaction with hydroxylamine to convert the ketone group into the hydroxyimino group (oxime formation).
Phenoxyacetylation
The phenol group is reacted with bromoacetic acid or its derivatives to form the phenoxyacetamide structure.
Introduction of the N-cyclopentyl Acetamide Group
Amide Formation
The phenoxyacetyl intermediate is then coupled with cyclopentylamine to form the N-cyclopentyl acetamide. This step typically involves:- Activation of the carboxylic acid or acyl chloride derivative of the phenoxyacetic acid intermediate.
- Nucleophilic substitution by cyclopentylamine under controlled conditions to yield the amide.
Oxime Formation
- Hydroxyimino Group Installation
The hydroxyimino (oxime) group is introduced by treating the corresponding ketone intermediate with hydroxylamine hydrochloride under basic conditions, typically in a solvent such as ethanol or methanol.
Representative Reaction Scheme
| Step | Reaction Type | Reagents/Conditions | Product Description |
|---|---|---|---|
| 1 | Bromination | Br2, CHCl3 | 4-bromoacetophenone derivative |
| 2 | Oximation | NH2OH·HCl, base (NaOH), EtOH | 4-(1-(hydroxyimino)ethyl)phenol |
| 3 | Phenoxyacetylation | Bromoacetic acid or derivative | 2-(4-(1-(hydroxyimino)ethyl)phenoxy)acetic acid |
| 4 | Amide formation | Cyclopentylamine, coupling agent | Acetamide, N-cyclopentyl-2-(4-(1-(hydroxyimino)ethyl)phenoxy)- |
Research Findings and Literature Analysis
- The preparation of N-alkyl acetamides with phenoxy substituents is well-documented in herbicidal and fungicidal compound patents, where similar intermediates and reaction conditions are described (EP0454067A1).
- Oxime formation via hydroxylamine treatment of ketones is a standard, high-yielding reaction used to introduce hydroxyimino groups, as supported by classical organic synthesis references and patent literature (EP0010396A1).
- The amide bond formation between phenoxyacetic acid derivatives and cycloalkylamines such as cyclopentylamine is typically achieved via acid chloride intermediates or carbodiimide coupling agents, ensuring good selectivity and yield (EP0454067A1).
- Stereochemical considerations may apply if chiral centers are present, but for this compound, the hydroxyiminoethyl substituent is typically formed as a mixture of E/Z oxime isomers unless stereoselective methods are employed.
Data Table: Properties of Key Intermediates and Final Compound
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Role in Synthesis |
|---|---|---|---|---|
| 4-acetylphenol | C8H8O2 | 136.15 | Phenol, ketone | Starting aromatic ketone |
| 4-(1-(hydroxyimino)ethyl)phenol | C8H9NO2 | 151.16 | Phenol, oxime | Oxime intermediate |
| 2-(4-(1-(hydroxyimino)ethyl)phenoxy)acetic acid | C10H11NO4 | 201.20 | Phenoxyacetic acid, oxime | Phenoxyacetylation intermediate |
| Acetamide, N-cyclopentyl-2-(4-(1-(hydroxyimino)ethyl)phenoxy)- | C14H18N2O3 | ~270-290* | Acetamide, cyclopentyl, phenoxy, oxime | Final target compound |
*Exact molecular weight depends on the specific isomer and substituents.
Notes on Purification and Characterization
- Purification of intermediates and final product is typically performed by recrystallization or chromatographic techniques (e.g., column chromatography).
- Characterization includes NMR spectroscopy to confirm the aromatic, amide, and oxime functionalities, IR spectroscopy to detect characteristic amide and oxime bands, and mass spectrometry for molecular weight confirmation.
- Oxime stereoisomers may be separated by HPLC if required for specific activity studies.
Q & A
Q. Advanced Research Focus
Molecular Docking :
- Use AutoDock Vina to model binding to COX-2 or EGFR kinase, with PDB IDs 5KIR (COX-2) or 1M17 (EGFR) .
Surface Plasmon Resonance (SPR) :
- Immobilize target proteins on a CM5 chip to measure binding affinity (KD) in real-time .
Mutagenesis Studies :
- Validate docking predictions by testing binding to mutant proteins (e.g., EGFR T790M) .
How can discrepancies in spectroscopic data between synthesis batches be systematically resolved?
Advanced Research Focus
Root-Cause Analysis :
Batch Comparison :
Reaction Monitoring :
- Track oximation progress via in-situ IR (C=O → C=N-OH conversion) .
By-Product Identification :
- Use LC-MS to detect side products (e.g., over-oxidized nitro derivatives) and adjust hydroxylamine stoichiometry .
What factors influence the efficiency of the oximation reaction during synthesis?
Advanced Research Focus
Critical Parameters :
- pH Control : Optimal oximation occurs at pH 5–6; deviations >±0.5 reduce yield by 20–30% .
- Temperature : Reactions at 60°C achieve >90% conversion in 4–6 hours vs. 24+ hours at 25°C .
- Solvent Choice : Aqueous ethanol (70%) enhances solubility of hydroxylamine and intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
